molecular formula C17H20N2O4 B4711646 N-(2,5-dimethoxyphenyl)-N'-(4-ethoxyphenyl)urea

N-(2,5-dimethoxyphenyl)-N'-(4-ethoxyphenyl)urea

Cat. No.: B4711646
M. Wt: 316.35 g/mol
InChI Key: GYMBGYJDJLHQBO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are compounds characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea typically involves the reaction of 2,5-dimethoxyaniline with 4-ethoxyaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea would likely involve large-scale batch or continuous flow processes. The use of safer and more environmentally friendly carbonyl sources, such as urea or carbon dioxide, might be preferred to minimize hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) on the aromatic rings can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The methoxy and ethoxy substituents could play a role in enhancing its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2,5-dimethoxyphenyl)-N’-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of an ethoxy group.

    N-(2,5-dimethoxyphenyl)-N’-(4-nitrophenyl)urea: Similar structure but with a nitro group instead of an ethoxy group.

Uniqueness

N-(2,5-dimethoxyphenyl)-N’-(4-ethoxyphenyl)urea is unique due to the presence of both methoxy and ethoxy groups, which can influence its solubility, reactivity, and potential biological activity. These substituents can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-4-23-13-7-5-12(6-8-13)18-17(20)19-15-11-14(21-2)9-10-16(15)22-3/h5-11H,4H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMBGYJDJLHQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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